molecular formula C14H16N2O5S B2509125 4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid CAS No. 741729-15-7

4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid

Cat. No.: B2509125
CAS No.: 741729-15-7
M. Wt: 324.35
InChI Key: HAHZRPHGEPKIEE-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is a synthetic organic compound with the molecular formula C14H16N2O5S. This compound is characterized by the presence of a piperazine ring substituted with a benzenesulfonyl group and an oxobutenoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzenesulfonyl chloride to form 4-(benzenesulfonyl)piperazine.

    Addition of the Oxobutenoic Acid Moiety: The next step involves the reaction of the 4-(benzenesulfonyl)piperazine with maleic anhydride under controlled conditions to introduce the oxobutenoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the piperazine ring can enhance binding affinity. The oxobutenoic acid moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile
  • 4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
  • 7-[4-(4-(Benzenesulfonyl)piperazin-1-yl)carbonyl]piperazin-1-yl derivatives

Uniqueness

4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is unique due to the presence of the oxobutenoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural feature allows for diverse applications in various fields of research.

Properties

IUPAC Name

(E)-4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHZRPHGEPKIEE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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